

High-Throughput Analysis of Retinoids Using Retinoic Acid-d6 as an Internal Standard

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Compound of Interest

Compound Name: Retinoic acid-d6

Cat. No.: B15140520

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous biological processes, including cell growth, differentiation, and embryonic development.[1] Their profound physiological effects have led to their use in the treatment of various dermatological conditions and cancers. Accurate quantification of endogenous and exogenous retinoids in biological matrices is therefore essential for both basic research and clinical drug development. This document provides a detailed protocol for the high-throughput analysis of retinoids in plasma using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with **Retinoic acid-d6** as an internal standard for robust and reliable quantification.

Retinoic acid-d6 is a deuterated analog of retinoic acid, making it an ideal internal standard for mass spectrometry-based quantification.[2][3] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by the mass spectrometer.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described UHPLC-MS/MS method for the analysis of various retinoids. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Linearity and Sensitivity of the Retinoid Assay

Analyte	Linear Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Limit of Detection (LOD) (pg on column)
All-trans-retinoic acid (atRA)	1 - 1000	0.1 - 0.2	1 - 4
13-cis-retinoic acid (13cRA)	1 - 1000	0.1 - 0.2	1 - 4
9-cis-retinoic acid (9cRA)	1 - 1000	0.1 - 0.2	1 - 4
All-trans-4-oxo-retinoic acid (at4oxoRA)	1 - 1000	0.1 - 0.2	1 - 4
13-cis-4-oxo-retinoic acid (13c4oxoRA)	1 - 1000	0.1 - 0.2	1 - 4
All-trans-retinol (atROH)	1 - 1000	0.2	4

Data compiled from multiple sources demonstrating typical assay performance.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Precision and Accuracy of the Retinoid Assay

Analyte	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% of nominal)
All-trans-retinoic acid (atRA)	< 8%	< 12.5%	92 - 108%
13-cis-retinoic acid (13cRA)	< 8%	< 12.5%	92 - 108%
9-cis-retinoic acid (9cRA)	< 8%	< 12.5%	92 - 108%
All-trans-4-oxo-retinoic acid (at4oxoRA)	< 8%	< 12.5%	92 - 108%
13-cis-4-oxo-retinoic acid (13c4oxoRA)	< 8%	< 12.5%	92 - 108%
All-trans-retinol (atROH)	< 8%	< 12.5%	92 - 108%

Precision and accuracy data are representative of typical validated methods.[\[6\]](#)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of retinoids from plasma or serum samples. All procedures should be performed under yellow light to prevent photodegradation of the light-sensitive retinoids.[\[7\]](#)

Materials:

- Plasma or serum samples
- **Retinoic acid-d6** internal standard (IS) solution (100 ng/mL in methanol)
- Acetonitrile (ice-cold)

- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge capable of 14,000 x g
- Nitrogen evaporator

Procedure:

- Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the **Retinoic acid-d6** internal standard solution and vortex briefly.
- Add 600 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-1 min: 50% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 50% B for re-equilibration
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Autosampler Temperature: 4°C

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500°C
- IonSpray Voltage: 5500 V
- Curtain Gas: 30 psi
- Collision Gas: 9 psi

Table 3: MRM Transitions for Retinoids and Internal Standard

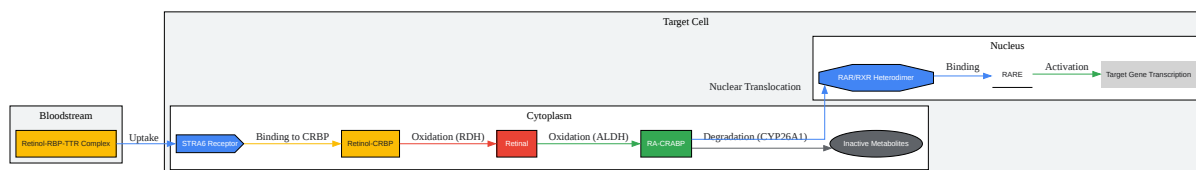
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
All-trans-retinoic acid (atRA)	301.2	123.1	25
13-cis-retinoic acid (13cRA)	301.2	123.1	25
9-cis-retinoic acid (9cRA)	301.2	123.1	25
All-trans-4-oxo-retinoic acid (at4oxoRA)	315.2	159.1	20
13-cis-4-oxo-retinoic acid (13c4oxoRA)	315.2	159.1	20
All-trans-retinol (atROH)	269.2	93.1	15
Retinoic acid-d6 (IS)	307.2	127.1	25

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Visualizations

Retinoid Signaling Pathway

The following diagram illustrates the key steps in the retinoid signaling pathway, from the uptake of retinol to the regulation of gene expression.

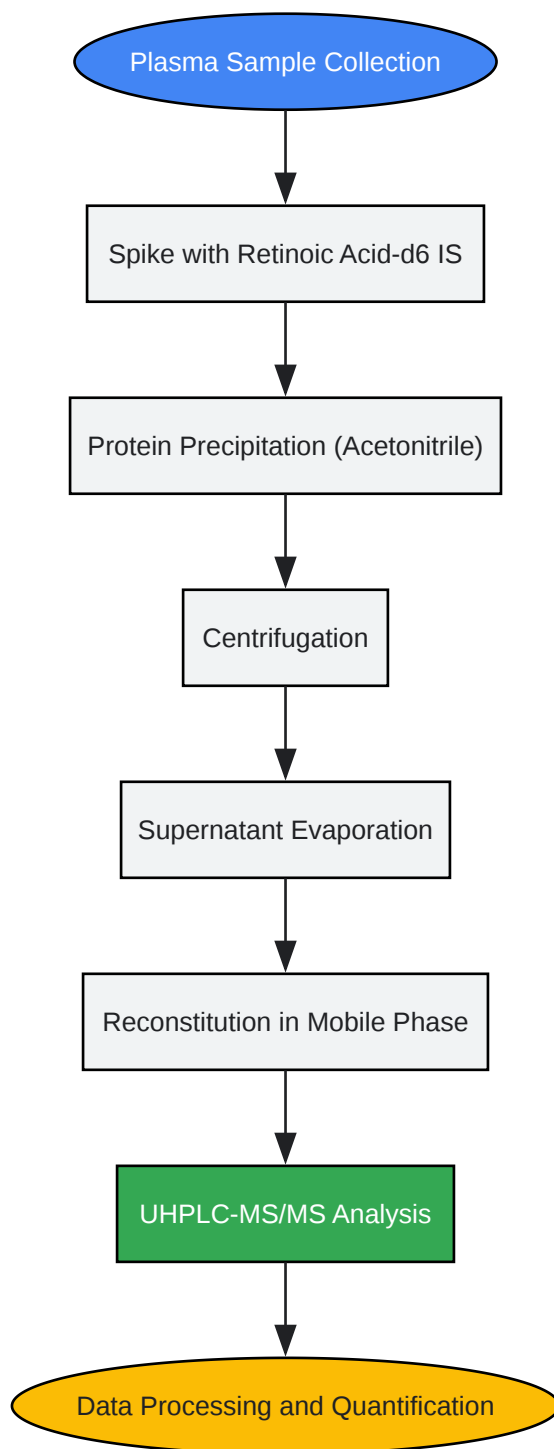


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Caption: Overview of the retinoid signaling pathway.

Experimental Workflow

The diagram below outlines the major steps in the high-throughput analysis of retinoids from plasma samples.



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Caption: High-throughput retinoid analysis workflow.

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